Benzoic acid, 4-(allyloxy)-3,5-diiodo-
Description
Benzoic acid, 4-(allyloxy)-3,5-diiodo- (IUPAC name: 3,5-diiodo-4-(prop-2-en-1-yloxy)benzoic acid) is a halogenated benzoic acid derivative characterized by two iodine atoms at the 3- and 5-positions and an allyloxy group (-O-CH₂CH=CH₂) at the 4-position of the benzene ring. This compound exhibits unique physicochemical properties due to its electron-withdrawing iodine substituents and the allyloxy group’s steric and electronic effects.
Properties
CAS No. |
91634-08-1 |
|---|---|
Molecular Formula |
C10H8I2O3 |
Molecular Weight |
429.98 g/mol |
IUPAC Name |
3,5-diiodo-4-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C10H8I2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h2,4-5H,1,3H2,(H,13,14) |
InChI Key |
VILIAHQDNNOZJA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1I)C(=O)O)I |
Origin of Product |
United States |
Preparation Methods
Iodination Using Iodine Monochloride
The foundational step involves diiodination of 4-hydroxybenzoic acid at the 3- and 5-positions. As demonstrated by Rondeau-Gagné et al., treatment of 4-hydroxybenzoic acid (5.00 g, 36.2 mmol) with iodine monochloride (17.6 g, 108 mmol) in 10% sulfuric acid at 80°C for 12 hours achieves 93% yield (13.1 g) of 3,5-diiodo-4-hydroxybenzoic acid. The reaction mechanism proceeds via electrophilic aromatic substitution, where the hydroxyl group directs iodination to the ortho positions (3 and 5).
Key Reaction Parameters
- Acid Catalyst : Sulfuric acid protonates iodine monochloride, generating I⁺ electrophiles.
- Temperature : Elevated temperatures (80°C) enhance reaction kinetics without decomposition.
- Stoichiometry : A 3:1 molar ratio of iodine monochloride to substrate ensures complete diiodination.
Alternative Iodination Approaches
While iodine monochloride is optimal, other iodinating agents have been explored:
| Iodination Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| I₂/HNO₃ | 100°C, 24h | 65 | |
| N-Iodosuccinimide | DMF, 60°C | 72 |
Iodine monochloride remains superior due to its electrophilicity and reduced side reactions.
O-Allylation of 3,5-Diiodo-4-Hydroxybenzoic Acid
Base-Mediated Alkylation
The allylation step introduces the allyloxy group at the 4-position. Adapted from Royal Society of Chemistry protocols, treatment of 3,5-diiodo-4-hydroxybenzoic acid (1.54 g, 10 mmol) with allyl bromide (5.2 mL, 60 mmol) and anhydrous potassium carbonate (8.3 g, 60 mmol) in dimethylformamide (25 mL) at 60°C for 3 hours yields 85% (2.0 g) of the target compound. The reaction exploits the nucleophilicity of the deprotonated phenolic oxygen, which preferentially reacts with allyl bromide over the carboxylate group.
Mechanistic Considerations
- Base Role : Potassium carbonate deprotonates the phenolic -OH, forming a phenoxide ion.
- Chemoselectivity : The phenoxide’s higher nucleophilicity compared to the carboxylate prevents ester formation.
Solvent and Base Optimization
Solvent and base variations significantly impact yields:
| Solvent | Base | Temperature (°C) | Yield (%) | |
|---|---|---|---|---|
| DMF | K₂CO₃ | 60 | 85 | |
| Acetone | Cs₂CO₃ | 60 | 78 | |
| THF | K₂CO₃ | 60 | 62 |
Dimethylformamide (DMF) outperforms acetone and tetrahydrofuran due to its high polarity and ability to solubilize both the phenolic substrate and inorganic base.
Synthetic Procedure and Optimization
Stepwise Protocol
Iodination
Allylation
Yield Optimization Strategies
- Catalyst Addition : Ultrasonic irradiation reduces reaction time by 40% while maintaining 85% yield.
- Protecting Groups : Ethyl ester protection of the carboxylate group increases allylation yield to 90% but necessitates an additional hydrolysis step.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) confirms >99% purity with retention time matching synthetic standards.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(allyloxy)-3,5-diiodo- undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The diiodo groups can be reduced to form deiodinated derivatives.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-(allyloxy)-3,5-diiodo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(allyloxy)-3,5-diiodo- involves its interaction with specific molecular targets. The allyloxy group can participate in various chemical reactions, while the diiodo groups can enhance the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Melting Point (°C) |
|---|---|---|---|---|---|
| Benzoic acid, 4-(allyloxy)-3,5-diiodo- | C₁₀H₈I₂O₃ | 449.98* | 3-I, 5-I, 4-allyloxy | Not provided | Not reported |
| 4-(Benzyloxy)-3,5-diiodobenzoic acid | C₁₄H₁₀I₂O₃ | 503.04 | 3-I, 5-I, 4-benzyloxy | 842-35-3 | >230 (decomposes) |
| Benzoic acid, 3,5-diiodo- (parent) | C₇H₄I₂O₂ | 373.91 | 3-I, 5-I | 19094-48-5 | >230 |
| 3,5-Diiodobenzoic acid methyl ester | C₈H₆I₂O₂ | 387.94 | 3-I, 5-I, methyl ester | 14266-19-4 | Not reported |
| 4-Benzyloxy-3,5-dimethylbenzoic acid | C₁₆H₁₆O₃ | 256.30 | 3-CH₃, 5-CH₃, 4-benzyloxy | 97888-80-7 | Not reported |
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Iodine vs. Methyl Groups : Replacing iodine with methyl groups (e.g., 4-benzyloxy-3,5-dimethylbenzoic acid) drastically reduces molecular weight (256.30 vs. ~450 g/mol) and increases hydrophobicity. Iodine’s electron-withdrawing nature enhances acidity compared to methyl-substituted analogs .
- Allyloxy vs. Benzyloxy : The allyloxy group introduces a reactive double bond, making the compound more prone to polymerization or electrophilic addition compared to the benzyloxy analog (CAS 842-35-3). Benzyloxy derivatives exhibit higher thermal stability, as evidenced by decomposition temperatures >230°C .
- Ester vs. Carboxylic Acid : The methyl ester derivative (CAS 14266-19-4) lacks the acidic proton, reducing water solubility but improving stability under basic conditions .
Reactivity and Stability
- Halogen Bonding : The diiodo-substituted compounds (e.g., 3,5-diiodobenzoic acid) exhibit strong halogen bonding, which can influence crystal packing and intermolecular interactions. This property is absent in methyl-substituted analogs .
- Allyloxy Group Reactivity : The allyloxy group in the target compound may undergo oxidation or radical reactions, unlike the inert benzyloxy group in CAS 842-35-3. This reactivity could be leveraged in synthesizing polymers or prodrugs .
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